molecular formula C8H7NO2 B1343845 Furo[2,3-c]pyridin-5-ylmethanol CAS No. 478148-60-6

Furo[2,3-c]pyridin-5-ylmethanol

Cat. No. B1343845
CAS No.: 478148-60-6
M. Wt: 149.15 g/mol
InChI Key: UUKNFBHTKFKPEH-UHFFFAOYSA-N
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Patent
US07732461B2

Procedure details

[2-(Trimethylsilyl)furo[2,3-c]pyridin-5-yl]methyl acetate (1.3 g, 4.9 mmol) was dissolved in ethanol (50 ml) and treated with potassium carbonate (0.82 g, 5.9 mmol) and heated under reflux for 18 hrs. The mixture was evaporated to dryness and the residue partitioned between ethyl acetate and water. The organic layer was dried, filtered and evaporated to yield the title compound (0.66 g).
Name
[2-(Trimethylsilyl)furo[2,3-c]pyridin-5-yl]methyl acetate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:7]=[C:8]2[CH:14]=[C:13]([Si](C)(C)C)[O:12][C:9]2=[CH:10][N:11]=1)(=O)C.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[O:12]1[C:9]2=[CH:10][N:11]=[C:6]([CH2:5][OH:4])[CH:7]=[C:8]2[CH:14]=[CH:13]1 |f:1.2.3|

Inputs

Step One
Name
[2-(Trimethylsilyl)furo[2,3-c]pyridin-5-yl]methyl acetate
Quantity
1.3 g
Type
reactant
Smiles
C(C)(=O)OCC=1C=C2C(=CN1)OC(=C2)[Si](C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.82 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hrs
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
O1C=CC=2C1=CN=C(C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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